

# Replicating the LUCIDITY Trial: A Comparative Analysis of Hydromethylthionine in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the findings from the Phase 3 LUCIDITY trial for hydromethylthionine (HMTM) with other emerging treatments for Alzheimer's disease. The data presented is intended to offer an objective overview to aid in research and development efforts.

# **Executive Summary**

The LUCIDITY trial investigated the efficacy and safety of hydromethylthionine, a tau aggregation inhibitor, in individuals with mild cognitive impairment (MCI) and mild to moderate Alzheimer's disease. The trial highlighted the drug's potential to slow cognitive and functional decline, reduce brain atrophy, and significantly lower a key biomarker of neurodegeneration. A notable aspect of the trial was the unexpected observation of a clinical effect in the placebo group, which received a low dose of methylthioninium chloride (MTC) for blinding purposes. This led to comparative analyses against historical data from the Alzheimer's Disease Neuroimaging Initiative (ADNI). This guide presents the key quantitative outcomes from the LUCIDITY trial alongside data from trials of other Alzheimer's treatments for a comprehensive perspective.

# **Comparative Efficacy Data**



The following tables summarize the key efficacy data from the LUCIDITY trial for hydromethylthionine and from clinical trials of lecanemab and donanemab, two anti-amyloid monoclonal antibodies.

Table 1: Cognitive and Functional Outcomes



| Treatment<br>(Trial)                 | Primary<br>Endpoint(s)                                                                                       | Change from Baseline in Treatment Group                                               | Change from Baseline in Placebo/Contr ol Group | Difference<br>(Treatment vs.<br>Control)                                               |
|--------------------------------------|--------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|------------------------------------------------|----------------------------------------------------------------------------------------|
| Hydromethylthio<br>nine (LUCIDITY)   | ADAS-Cog11,<br>ADCS-ADL23                                                                                    | Minimal decline of 1.3 units on ADAS-Cog11 and 1.0 unit on ADCS-ADL23 at 12 months[1] | N/A (unexpected activity in control arm)[2][3] | Compared to historical data, represents a significant reduction in expected decline[4] |
| ADAS-Cog13<br>(MCI subgroup)         | Statistically significant improvement of 2 units over pre- treatment baseline at 6, 12, and 18 months[2] [4] | N/A                                                                                   | N/A                                            |                                                                                        |
| Lecanemab<br>(Clarity AD)            | CDR-SB                                                                                                       | 1.21                                                                                  | 1.66                                           | -0.45 (27% slowing of decline)[5]                                                      |
| ADAS-Cog14                           | -                                                                                                            | -                                                                                     | -1.44 (26% slowing of decline)[5]              |                                                                                        |
| ADCS-MCI-ADL                         | -                                                                                                            | -                                                                                     | 2.016 (37%<br>slowing of<br>decline)[5]        | _                                                                                      |
| Donanemab<br>(TRAILBLAZER-<br>ALZ 2) | iADRS                                                                                                        | -                                                                                     | -                                              | 35% slowing of decline (intermediate tau population)[6]                                |
| CDR-SB                               | -                                                                                                            | -                                                                                     | 37% slowing of decline                         |                                                                                        |



(intermediate tau population)[6]

Table 2: Biomarker and Imaging Outcomes

| Treatment<br>(Trial)               | Biomarker/Ima<br>ging Endpoint                                | Result in<br>Treatment<br>Group                        | Result in<br>Placebo/Contr<br>ol Group                                                                 | Key Finding                                                                                               |
|------------------------------------|---------------------------------------------------------------|--------------------------------------------------------|--------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Hydromethylthio<br>nine (LUCIDITY) | Neurofilament<br>Light Chain (NfL)                            | Statistically<br>significant<br>reduction in<br>change | -                                                                                                      | 93-95% reduction in change in blood NfL concentration over 12 months compared to control (p=0.0291)[7][8] |
| Brain Atrophy<br>(MRI)             | Rate of progression significantly less than ADNI MCI subjects | -                                                      | Normalization of brain atrophy rate in MCI participants to a rate similar to healthy individuals[2][3] |                                                                                                           |
| Lecanemab<br>(Clarity AD)          | Brain Amyloid<br>(PET)                                        | -55.5 Centiloids                                       | 3.6 Centiloids                                                                                         | Significant reduction in brain amyloid levels[5]                                                          |
| Donanemab<br>(TRAILBLAZER-<br>ALZ) | Brain Amyloid<br>(PET)                                        | 84 Centiloid<br>reduction from<br>baseline             | -                                                                                                      | Rapid and substantial clearance of amyloid plaques[9]                                                     |



# Experimental Protocols LUCIDITY Trial Protocol

The LUCIDITY trial was a Phase 3, randomized, double-blind, placebo-controlled study with a subsequent open-label extension.

- Participants: 598 individuals with mild cognitive impairment (MCI) or mild to moderate
   Alzheimer's disease, all with positive amyloid-PET scans[2][10].
- Intervention:
  - Treatment Arm 1: Hydromethylthionine mesylate (HMTM) 16 mg/day.
  - Treatment Arm 2: HMTM 8 mg/day.
  - Control Arm: Methylthioninium chloride (MTC) 4 mg twice weekly to maintain blinding due to potential urinary discoloration[8].
- Duration: 12-month double-blind phase followed by a 12-month open-label phase where all participants received HMTM 16 mg/day[7].
- Primary Endpoints:
  - Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11)[11][12].
  - Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23)[11][12].
- Key Secondary and Exploratory Endpoints:
  - Brain atrophy measured by volumetric MRI[8].
  - Blood concentration of Neurofilament light chain (NfL)[13].

## **Key Assessment Methodologies**

 Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a standardized tool used to assess the severity of cognitive symptoms in Alzheimer's disease.
 It consists of 11 to 14 tasks that evaluate different cognitive domains, including memory,



language, and praxis. The test is administered by a trained rater and is considered a gold standard in clinical trials. Different versions of the ADAS-Cog exist, with the LUCIDITY trial utilizing the ADAS-Cog11 as a primary endpoint and also reporting on the ADAS-Cog13 for the MCI subgroup[2][11][14]. The tasks include word recall, naming objects, following commands, and constructional praxis[15][16].

Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): This inventory assesses a patient's ability to perform activities of daily living through an interview with a caregiver or informant. The ADCS-ADL inventory asks about the patient's actual performance of various activities over the preceding four weeks. The LUCIDITY trial used the 23-item version (ADCS-ADL23) as a co-primary endpoint[11][12]. The assessment covers a range of activities from basic self-care to more complex instrumental activities of daily living[17].

# Visualizing the Science

The following diagrams illustrate the proposed mechanism of action of hydromethylthionine, the experimental workflow of the LUCIDITY trial, and the logical relationship of the trial's key findings.



Click to download full resolution via product page



Proposed dual mechanism of action for hydromethylthionine.



Click to download full resolution via product page

High-level overview of the LUCIDITY trial experimental workflow.





Click to download full resolution via product page

Logical relationship of key findings from the LUCIDITY trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. neurologylive.com [neurologylive.com]
- 2. TauRx announces results from its LUCIDITY Phase III trial for AD | Alzheimer Europe [alzheimer-europe.org]

## Validation & Comparative





- 3. alzint.org [alzint.org]
- 4. TauRx Announces Results from Phase 3 Alzheimer's Disease Study, LUCIDITY, Assuring Path for Regulatory Submissions [prnewswire.com]
- 5. Eisai Presents Full Results of Lecanemab Phase 3 Confirmatory Clarity Ad Study for Early Alzheimer's Disease At Clinical Trials On Alzheimer's Disease (Ctad) Conference | Biogen [investors.biogen.com]
- 6. Lilly's Donanemab Slows Cognitive, Functional Decline in Phase III Alzheimer's Study -BioSpace [biospace.com]
- 7. appliedradiology.com [appliedradiology.com]
- 8. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx's LUCIDITY trial TauRx [taurx.com]
- 9. neurologiisverige.se [neurologiisverige.se]
- 10. LUCIDITY Trial Shows 2-Year Cognitive Benefits of HMTM in Alzheimer's Disease [synapse.patsnap.com]
- 11. Oral Tau Aggregation Inhibitor for Alzheimer's Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral Tau Aggregation Inhibitor for Alzheimer's Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate PMC [pmc.ncbi.nlm.nih.gov]
- 13. appliedradiology.com [appliedradiology.com]
- 14. ADAS-Cog Wikipedia [en.wikipedia.org]
- 15. fda.gov [fda.gov]
- 16. dementiaresearch.org.au [dementiaresearch.org.au]
- 17. dementiaresearch.org.au [dementiaresearch.org.au]
- To cite this document: BenchChem. [Replicating the LUCIDITY Trial: A Comparative Analysis of Hydromethylthionine in Alzheimer's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3059187#replicating-the-findings-of-the-lucidity-trial-for-hydromethylthionine]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com